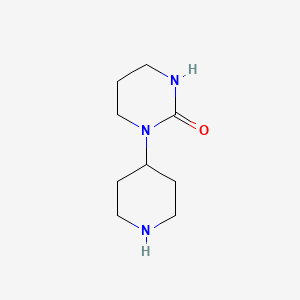

tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone

Description

Properties

IUPAC Name |

1-piperidin-4-yl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c13-9-11-4-1-7-12(9)8-2-5-10-6-3-8/h8,10H,1-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEZNOIZYDJGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574618 | |

| Record name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-36-8 | |

| Record name | Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61220-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a piperidine derivative with a suitable pyrimidinone precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Reduction of the pyrimidinone ring to form tetrahydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles such as amines or alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce tetrahydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. It may act as a ligand in biochemical assays, allowing researchers to explore its interactions with various biological targets, including enzymes and receptors. Such interactions can lead to the development of new therapeutic agents .

Neuropharmacology

Research indicates that compounds structurally related to tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone may exhibit neurotoxic effects similar to established neurotoxins like MPTP. For instance, studies have shown that certain analogs can deplete dopamine levels in the brain, providing insights into the mechanisms of neurodegenerative diseases . Understanding these mechanisms can aid in developing protective strategies against neurotoxicity.

Synthesis of Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antipsychotic medications like risperidone. The condensation reactions involving this compound facilitate the formation of complex structures necessary for pharmaceutical efficacy .

Chemical Manufacturing

In industrial settings, this compound can be utilized as an intermediate in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for synthesizing diverse chemical products .

Development of New Materials

The compound's heterocyclic nature allows for its incorporation into new materials with specific properties, potentially leading to advancements in polymer science and material engineering.

Case Study 1: Neurotoxicity Research

A study examined the effects of this compound analogs on nigrostriatal neurons in mice. The findings indicated that certain analogs induced significant dopamine depletion, paralleling the effects observed with MPTP exposure. This research underscores the compound's relevance in understanding neurotoxic mechanisms and developing neuroprotective strategies .

Case Study 2: Pharmaceutical Synthesis

Research focused on optimizing synthetic routes for producing risperidone highlighted the role of this compound as a key intermediate. The study demonstrated efficient methods for synthesizing this compound under environmentally friendly conditions, thereby enhancing its commercial viability .

Mechanism of Action

The mechanism of action of tetrahydro-1-(4-piperidinyl)-2(1H)-Pyrimidinone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Pyrimidinone Derivatives with Simple Substituents

- 1-Methyl-2(1H)-pyrimidinone (1MP): Structure: Lacks the piperidinyl group, with a methyl substituent at position 1. Properties: Exhibits photochemical hydrogen abstraction (rate constants ~10⁴ M⁻¹s⁻¹) in alcohols and carbohydrates, suggesting a role in DNA photodamage. The absence of a piperidine ring limits its CNS penetration compared to tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone . Applications: Studied as a model for oxidative DNA damage .

- 4-(Hydroxymethyl)-1-β-D-ribofuranosyl-2(1H)-pyrimidinone (Compound 10): Structure: Ribose-substituted pyrimidinone with a hydroxymethyl group at position 3. Properties: Acid-stable cytidine deaminase (CDA) inhibitor (Ki ~10⁻⁴–10⁻⁷ M). The hydroxymethyl group enhances stability over tetrahydrouridine (THU), which degrades in acidic conditions .

Piperidine-Containing Analogues

- 4-Aryl-3,4-Dihydropyrimidin-5-carboxylates (Compounds 50–52): Structure: Piperidinoalkyl or piperazinoalkyl chains at N(3). Properties: Calcium channel modulators with antihypertensive activity. The piperidine moiety enhances binding to L-type calcium channels . Comparison: While these compounds target ion channels, this compound’s unsaturated core may favor different bioactivity, such as enzyme inhibition .

- Patent Derivatives (4H-Pyrido/Pyrazino-Pyrimidinones): Examples: 7-(Piperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one derivatives with substituents like 2-fluoroethyl or cyclopropyl. Properties: Designed for kinase inhibition or anticancer activity. Substituents on the piperidine (e.g., methyl, ethyl) modulate selectivity and metabolic stability . Comparison: this compound’s simpler structure may lack the broad-spectrum activity of these patent compounds but could serve as a scaffold for further functionalization .

Thioxo and Sulfur-Containing Analogues

- Tetrahydro-4-thioxo-2(1H)-pyrimidinone (CAS 4874-14-0): Structure: Sulfur replaces the carbonyl oxygen at position 2. Properties: Increased acidity (pKa ~4.26) and altered hydrogen-bonding capacity. Thioxo derivatives often exhibit enhanced metal chelation but reduced metabolic stability . Comparison: The oxygen in this compound likely improves solubility and oxidative stability compared to thioxo variants .

Toxicological Considerations

- Nitro-Substituted Analogues: Example: Tetrahydro-1-((5-nitrofurfurylidene)amino)-2(1H)-pyrimidinone. Properties: High toxicity (murine LD₅₀ = 243 mg/kg) due to nitro group-derived reactive intermediates. Comparison: The absence of nitro groups in this compound suggests lower toxicity, though piperidine’s basicity may require dose optimization .

Research Findings and Implications

- Acid Stability: Piperidine-substituted pyrimidinones (e.g., this compound) are expected to resist acidic degradation better than ribose-based analogues like THU, similar to compound 7 .

- Biological Targets: The piperidine moiety may enhance binding to amine receptors or transporters, though empirical data are needed.

- Toxicity Profile: Absence of nitro or furan groups likely reduces genotoxic risk compared to nitro-substituted analogues .

Biological Activity

Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone is a heterocyclic organic compound characterized by the presence of both piperidine and pyrimidinone moieties. Its structural uniqueness positions it as a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, typically involving the cyclization of piperidine derivatives with suitable pyrimidinone precursors. Common synthetic routes include:

- Cyclization : Reaction of piperidine derivatives with pyrimidinone precursors under controlled conditions.

- Oxidation and Reduction : The compound can undergo oxidation to form N-oxides or reduction to yield tetrahydropyrimidine derivatives.

Antiviral Properties

Research has indicated that derivatives of tetrahydro-2(1H)-pyrimidinone, closely related to this compound, exhibit significant antiviral activities. A study tested 24 derivatives against six viral taxonomic groups, revealing that specific morpholinomethyl derivatives inhibited up to 99.6% of infectious virus yield in vitro . This suggests a potential for developing antiviral agents based on the structure of this compound.

Inhibition of SHP2 Phosphatase

Recent patents have highlighted the effectiveness of pyrimidinone derivatives, including this compound, as inhibitors of SHP2 phosphatase. SHP2 plays a crucial role in cancer signaling pathways, and compounds that inhibit its activity could be valuable in treating hyperproliferative diseases such as cancer . The selectivity of these compounds over other targets reduces the risk of cardiotoxicity associated with similar drugs.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into related compounds has established SARs that guide the design of more potent derivatives. For instance, the introduction of different substituents on the piperidine or pyrimidine rings can enhance activity against specific biological targets .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.

- Cell Signaling Pathways : By inhibiting SHP2 and other related pathways, it may affect cellular proliferation and survival, making it a candidate for cancer therapy .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone derivatives, and how do reaction conditions influence yields?

- Methodology : Multi-step syntheses often involve cyclocondensation of substituted amines with carbonyl compounds. For example, the Hilbert-Johnson reaction (using brominated ribofuranosyl derivatives and methoxypyrimidines) is a classical approach for pyrimidinone nucleosides . Key steps include protecting group strategies (e.g., benzoyl groups) and selective reductions (e.g., NaBH₄ for dihydro derivatives).

- Condition Optimization : Temperature (room temperature to 80°C), solvent polarity (e.g., DMF for nucleophilic substitutions), and catalyst choice (e.g., p-toluenesulfonic acid for cyclization) critically impact regioselectivity and yield .

Q. How can structural characterization of tetrahydro-pyrimidinone derivatives be systematically performed?

- Analytical Tools :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., piperidinyl protons at δ 2.5–3.5 ppm) and hydrogenation levels .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways (e.g., loss of morpholinyl or piperidinyl groups) .

- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., DDAA-AADD arrays in dimers) .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, hydroxyphenyl) modulate the biological activity of tetrahydro-pyrimidinones?

- Structure-Activity Insights :

- Lipophilicity : Trifluoromethyl groups enhance membrane permeability and metabolic stability, as seen in 4,6-bis(trifluoromethyl) derivatives with improved bioactivity .

- Hydrogen Bonding : Hydroxyphenyl groups enable interactions with enzyme active sites (e.g., cytidine deaminase inhibition via transition-state mimicry) .

Q. What computational strategies predict the physicochemical and pharmacokinetic properties of tetrahydro-pyrimidinones?

- Methods :

- DFT Calculations : Assess hydrogen-bond strengths (e.g., dimerization energies in vacuum vs. chloroform) and substituent effects on electronic structure .

- ADMET Prediction : Tools like SwissADME evaluate drug-likeness (e.g., logP < 3, PSA < 140 Ų) and oral bioavailability for derivatives like chromeno-pyrimidinones .

Q. How can contradictory biological data (e.g., varying Ki values across studies) for pyrimidinone-based inhibitors be resolved?

- Analysis Framework :

- Enzyme Source Variability : Mouse kidney vs. human recombinant cytidine deaminase may show differing Ki values due to isoform-specific interactions .

- Assay Conditions : pH (acidic vs. neutral), ionic strength, and co-solvents (e.g., DMSO) alter inhibitor potency .

- Recommendation : Standardize assays using recombinant enzymes and control buffer systems to minimize variability.

Experimental Design & Data Analysis

Q. What strategies improve the acid stability of pyrimidinone-based prodrugs?

- Design Principles :

- Substituent Engineering : Hydroxymethyl groups at C-4 reduce acid-catalyzed ring-opening (e.g., compound 7 vs. tetrahydrouridine) .

- Protecting Groups : Benzoyl or morpholinylmethyl groups shield reactive sites (e.g., N-1 and N-3 positions) during gastric transit .

Q. How do solvent and temperature affect the regioselectivity of pyrimidinone functionalization?

- Case Example :

- Nucleophilic Substitution : Polar aprotic solvents (e.g., DMF) favor C-4 substitution in pyrimidinones, while protic solvents (e.g., ethanol) promote O-alkylation .

- Temperature : Higher temperatures (80–100°C) drive cyclization in multi-step syntheses (e.g., chromeno-pyrimidinone formation) .

- Data Table :

| Reaction Type | Solvent | Temp (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| C-4 Alkylation | DMF | 60 | 4-Morpholinyl | 72 |

| O-alkylation | Ethanol | 25 | 2-Methoxy | 58 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.